3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
Description
3-Chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a chlorinated benzene ring with a pyridine moiety, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-12(15)6-5-8-14(10)20(18,19)17-11(2)13-7-3-4-9-16-13/h3-9,11,17H,1-2H3 |
InChI Key |
CLWBSYBQCIMVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction where the 2-aminopyridine attacks the sulfonyl chloride group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
3-Chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is unique due to its specific combination of a chlorinated benzene ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
